N-(3,4-dimethylphenyl)-4-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide
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Description
N-(3,4-dimethylphenyl)-4-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide is a useful research compound. Its molecular formula is C20H25N7O and its molecular weight is 379.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 379.21205845 g/mol and the complexity rating of the compound is 539. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
The compound, N-(3,4-dimethylphenyl)-4-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide, is a derivative of the triazolothiadiazine class . Triazolothiadiazines are known to interact with a variety of enzymes and receptors in the biological system . .
Mode of Action
Triazolothiadiazines, in general, are known for their ability to form specific interactions with different target receptors due to their hydrogen bond accepting and donating characteristics . This allows them to exhibit a wide range of pharmacological activities .
Biochemical Pathways
Derivatives of triazolothiadiazines have been associated with diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These activities suggest that the compound may interact with multiple biochemical pathways.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been conducted for the triazolothiadiazine class , which may provide insights into the potential ADME properties of this compound.
Result of Action
Given the diverse pharmacological activities associated with triazolothiadiazines , it can be inferred that the compound may have multiple effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
The compound’s biochemical properties are largely determined by its structure. The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors . It is known to interact with a variety of enzymes and receptors, exhibiting diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .
Cellular Effects
Compounds in the same class have been shown to exhibit cytotoxic activities against various cancer cell lines . For instance, some derivatives demonstrated potent cytotoxic activities against MDA-MB-231 and MCF-7 cells .
Molecular Mechanism
Compounds in the same class have been suggested to exert their effects through binding interactions with different target receptors . For instance, some derivatives have been found to inhibit PARP-1 and EGFR, which are important targets in cancer therapy .
Temporal Effects in Laboratory Settings
Compounds in the same class have been reported to exhibit high thermal stability .
Metabolic Pathways
Compounds in the same class have been found to interact with a variety of enzymes and receptors, suggesting that they may be involved in multiple metabolic pathways .
Transport and Distribution
The compound’s ability to interact with different target receptors suggests that it may be transported and distributed within cells and tissues in a manner that allows it to exert its pharmacological effects .
Subcellular Localization
The compound’s ability to interact with different target receptors suggests that it may be localized to specific compartments or organelles within cells where these receptors are found .
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-4-(3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N7O/c1-4-17-22-23-18-7-8-19(24-27(17)18)25-9-11-26(12-10-25)20(28)21-16-6-5-14(2)15(3)13-16/h5-8,13H,4,9-12H2,1-3H3,(H,21,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLTAWXGLNJJKHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1N=C(C=C2)N3CCN(CC3)C(=O)NC4=CC(=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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